1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one
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Overview
Description
1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one is a chemical compound known for its versatile applications in scientific research. This compound features a unique structure that includes an azido group, a methoxy group, and an ethanone moiety, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 3-chloropropyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-methoxyphenol is first reacted with 3-chloropropyl azide to form the intermediate 3-azidopropoxy-3-methoxyphenol. This intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product, this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of novel materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. This property is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules for detection and analysis.
Comparison with Similar Compounds
- 1-[4-(3-Azidopropoxy)-phenyl]ethanone
- 1-(3,4-dimethoxyphenyl)ethan-1-one
- 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
Comparison: 1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one stands out due to the presence of both the azido and methoxy groups, which confer unique reactivity and versatility. Compared to similar compounds, it offers a broader range of applications in click chemistry and bioconjugation, making it a valuable tool in scientific research.
Properties
CAS No. |
872578-73-9 |
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Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-[4-(3-azidopropoxy)-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)10-4-5-11(12(8-10)17-2)18-7-3-6-14-15-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
KONCGNKCZCQNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN=[N+]=[N-])OC |
Origin of Product |
United States |
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